(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
One of the synthetic routes for (4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid involves the reaction of 4-methyl-4H-1,2,4-triazole-3-thiol with ethyl bromoacetate to yield ethyl [(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]acetate . This intermediate can then be further reacted to introduce the ethyl and m-tolyl groups, resulting in the final compound.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis methods. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to ensure high yield and purity.
Chemical Reactions Analysis
Types of Reactions
(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid can undergo various types of chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones.
Reduction: The triazole ring can be reduced under specific conditions.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfur atom.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) can be used.
Substitution: Nucleophiles like thiols or amines can be employed in substitution reactions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced triazole derivatives.
Substitution: Various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
(4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Medicine: Explored for its potential therapeutic effects, particularly in the development of new drugs.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of (4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid involves its interaction with specific molecular targets. The triazole ring can interact with enzymes and receptors, potentially inhibiting their activity. The sulfur atom can form bonds with metal ions, affecting various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
4-Methyl-4H-1,2,4-triazole-3-thiol: A precursor in the synthesis of (4-Ethyl-5-m-tolyl-4H-[1,2,4]triazol-3-yl-sulfanyl)acetic acid.
Indole-3-acetic acid: A plant hormone with a similar acetic acid moiety.
Uniqueness
This compound is unique due to the presence of the triazole ring and the sulfanyl group, which confer specific chemical and biological properties not found in other similar compounds.
Properties
IUPAC Name |
2-[[4-ethyl-5-(3-methylphenyl)-1,2,4-triazol-3-yl]sulfanyl]acetic acid | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H15N3O2S/c1-3-16-12(10-6-4-5-9(2)7-10)14-15-13(16)19-8-11(17)18/h4-7H,3,8H2,1-2H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DTNRMUCNAHRQKI-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=NN=C1SCC(=O)O)C2=CC=CC(=C2)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H15N3O2S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70354244 | |
Record name | BAS 02241240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
277.34 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
338428-44-7 | |
Record name | BAS 02241240 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70354244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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